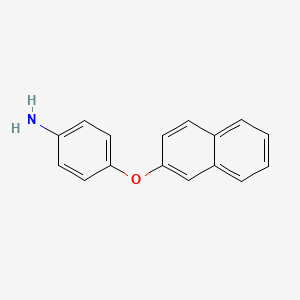

2-(4-Aminophenoxy)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-naphthalen-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-14-6-9-15(10-7-14)18-16-8-5-12-3-1-2-4-13(12)11-16/h1-11H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZEMCAUKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393853 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71311-83-6 | |

| Record name | 2-(4-Aminophenoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Aminophenoxy)naphthalene from 2-naphthol and p-nitrochlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenoxy)naphthalene, a valuable building block in medicinal chemistry and materials science. The synthesis is a robust two-step process commencing from readily available starting materials, 2-naphthol and p-nitrochlorobenzene. The methodology involves an initial Williamson ether synthesis to form the intermediate, 2-(4-nitrophenoxy)naphthalene, followed by a chemoselective reduction of the nitro group to yield the final amine.

This document details the underlying chemical principles, provides adaptable experimental protocols, and presents characterization data in a clear, tabular format. Furthermore, visual representations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a sequential two-step reaction pathway.

Step 1: Williamson Ether Synthesis. This classical and widely used method for ether formation involves the reaction of an alkoxide or phenoxide with an organohalide. In this synthesis, 2-naphthol is deprotonated by a suitable base to form the nucleophilic 2-naphthoxide ion. This ion then undergoes a nucleophilic aromatic substitution reaction with p-nitrochlorobenzene to form the ether linkage, yielding 2-(4-nitrophenoxy)naphthalene.

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is selectively reduced to a primary amine. A common and efficient method for this transformation is the use of iron powder in the presence of an acidic catalyst, such as ammonium chloride, in a mixed solvent system. This method is favored for its effectiveness and relatively mild reaction conditions.

Experimental Protocols

The following protocols are composite procedures based on established methodologies for Williamson ether synthesis and nitro group reductions. Researchers should optimize these conditions based on their specific laboratory settings and desired scale.

Step 1: Synthesis of 2-(4-Nitrophenoxy)naphthalene

This procedure is adapted from the principles of the Williamson ether synthesis.

Materials and Reagents:

-

2-Naphthol

-

p-Nitrochlorobenzene

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Ethanol

-

Distilled Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred solution of 2-naphthol (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the potassium 2-naphthoxide salt.

-

Add p-nitrochlorobenzene (1.0 eq) to the reaction mixture.

-

Continue stirring the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and stir. The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 2-(4-nitrophenoxy)naphthalene as a solid.

-

Dry the purified product under vacuum.

Step 2: Synthesis of this compound

This protocol utilizes a standard iron-mediated nitro reduction method.

Materials and Reagents:

-

2-(4-Nitrophenoxy)naphthalene

-

Iron powder (Fe)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a round-bottom flask, suspend 2-(4-nitrophenoxy)naphthalene (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethyl acetate.

-

Combine the filtrate and the washings and remove the organic solvents under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials, intermediate, and final product.

Table 1: Properties of Key Reactants and Products

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Naphthol | C₁₀H₈O | 144.17 | White to off-white crystalline solid |

| p-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.55 | Yellow crystalline solid |

| 2-(4-Nitrophenoxy)naphthalene | C₁₆H₁₁NO₃ | 265.26 | Light yellow to yellow-orange powder/crystal |

| This compound | C₁₆H₁₃NO | 235.28 | Solid |

Table 2: Experimental Data and Characterization

| Compound | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-(4-Nitrophenoxy)naphthalene | Not explicitly found in a single source for this specific reaction. | Not explicitly found in a single source for this specific reaction. | ¹H NMR (CDCl₃): Expected signals in the aromatic region (δ 7.0-8.3 ppm). ¹³C NMR (CDCl₃): Expected signals for aromatic carbons. IR (KBr): Characteristic peaks for C-O-C (ether), NO₂ (nitro group), and aromatic C-H bonds. |

| This compound | Not explicitly found in a single source for this specific reaction. | Not explicitly found in a single source for this specific reaction. | ¹H NMR (CDCl₃): Expected signals in the aromatic region (δ 6.5-7.8 ppm) and a broad singlet for the NH₂ protons. ¹³C NMR (CDCl₃): Expected signals for aromatic carbons. IR (KBr): Characteristic peaks for N-H stretching (amine), C-O-C (ether), and aromatic C-H bonds. The strong NO₂ peaks from the precursor will be absent. |

Note: The yields and melting points are highly dependent on the reaction scale and purification methods. The provided spectroscopic data are predictions based on the chemical structures and general spectroscopic principles.

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Spectroscopic Characterization of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

Disclaimer: A comprehensive search for experimentally obtained spectroscopic data (FT-IR, UV-Vis, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for 2-(4-Aminophenoxy)naphthalene, also known as 4-(naphthalen-2-yloxy)aniline, did not yield a complete, unified dataset from a single source. This guide has been constructed using data from closely related compounds and foundational spectroscopic principles to provide a detailed projection of the expected spectral characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound is a diaryl ether amine containing both a naphthalene and an aniline moiety. Such structures are of interest in medicinal chemistry and materials science due to their unique electronic and structural properties. Spectroscopic characterization is essential for the unambiguous identification and purity assessment of this compound. This technical guide outlines the expected spectroscopic data and provides generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 3H | Naphthyl C1-H, C3-H, C8-H |

| ~7.4 - 7.5 | m | 2H | Naphthyl C5-H, C6-H |

| ~7.2 - 7.3 | m | 2H | Naphthyl C4-H, C7-H |

| ~6.9 - 7.1 | d | 2H | Aminophenoxy Ar-H (ortho to -O) |

| ~6.7 - 6.8 | d | 2H | Aminophenoxy Ar-H (ortho to -NH₂) |

| ~3.7 (broad) | s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158 - 160 | Naphthyl C2-O |

| ~148 - 150 | Aminophenoxy C4-O |

| ~142 - 144 | Aminophenoxy C1-NH₂ |

| ~134 - 135 | Naphthyl Quaternary C |

| ~129 - 130 | Naphthyl CH |

| ~127 - 128 | Naphthyl CH |

| ~126 - 127 | Naphthyl CH |

| ~124 - 125 | Naphthyl CH |

| ~120 - 122 | Aminophenoxy CH (ortho to -O) |

| ~118 - 119 | Naphthyl CH |

| ~115 - 116 | Aminophenoxy CH (ortho to -NH₂) |

| ~108 - 110 | Naphthyl CH |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Predicted Assignment |

| ~249.10 | [M]⁺ (Molecular Ion) |

| ~143.05 | [C₁₀H₇O]⁺ (Naphthoxy fragment) |

| ~108.06 | [C₆H₆NO]⁺ (Aminophenoxy fragment) |

| ~92.06 | [C₆H₆N]⁺ (Aniline fragment) |

Ionization Method: Electron Ionization (EI)

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1600 | N-H bend |

| 1580 - 1450 | Aromatic C=C stretch |

| 1270 - 1230 | Aryl-O-Aryl asymmetric C-O stretch |

| 860 - 810 | Naphthalene C-H out-of-plane bend |

| 850 - 810 | p-disubstituted benzene C-H out-of-plane bend |

Sample Preparation: KBr pellet or ATR

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~275 | Moderate | π → π |

| ~300 | Low | n → π* |

Solvent: Ethanol or Acetonitrile

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not explicitly available. However, a general procedure can be outlined based on common synthetic routes for diaryl ethers, such as the Ullmann condensation.

Synthesis via Ullmann Condensation

This protocol describes a general method for the copper-catalyzed synthesis of this compound from 2-naphthol and 4-bromoaniline.

Materials:

-

2-Naphthol

-

4-Bromoaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.0 eq), 4-bromoaniline (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMF and toluene to the flask.

-

Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrumentation: Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Spectroscopic Data for 2-(4-Aminophenoxy)naphthalene: A Technical Overview

Despite a comprehensive search of available scientific literature, specific experimental 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-(4-Aminophenoxy)naphthalene could not be located. This guide will, therefore, present predicted NMR data based on established chemical shift principles and provide a detailed experimental protocol that would be suitable for the acquisition of such data. This information is intended to guide researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The chemical structure of this compound consists of a naphthalene ring system linked to an aminophenoxy group via an ether bond at the C-2 position of the naphthalene core. The predicted NMR data takes into account the electronic effects of the substituent groups on the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the naphthalene and phenoxy rings, as well as a characteristic signal for the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Naphthalene H-1, H-8 |

| ~7.4-7.5 | m | 2H | Naphthalene H-4, H-5 |

| ~7.2-7.3 | m | 3H | Naphthalene H-3, H-6, H-7 |

| ~6.9 | d | 2H | Phenoxy H-2', H-6' |

| ~6.7 | d | 2H | Phenoxy H-3', H-5' |

| ~3.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will exhibit signals for all 16 carbon atoms in the molecule. The chemical shifts are influenced by the aromatic environment and the presence of the oxygen and nitrogen atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Naphthalene C-2 |

| ~148 | Phenoxy C-1' |

| ~142 | Phenoxy C-4' |

| ~134 | Naphthalene C-8a |

| ~130 | Naphthalene C-4a |

| ~129 | Naphthalene C-1 |

| ~128 | Naphthalene C-8 |

| ~127 | Naphthalene C-5 |

| ~126 | Naphthalene C-4 |

| ~125 | Naphthalene C-6 |

| ~124 | Naphthalene C-7 |

| ~121 | Phenoxy C-2', C-6' |

| ~118 | Naphthalene C-3 |

| ~115 | Phenoxy C-3', C-5' |

| ~108 | Naphthalene C-10 (predicted) |

| ~107 | Naphthalene C-9 (predicted) |

Experimental Protocols

For the acquisition of high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds.

-

Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the predicted NMR assignments.

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(4-aminophenoxy)naphthalene. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust analytical approach based on established mass spectrometry principles for structurally related molecules. It covers detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to support researchers in the fields of analytical chemistry, pharmacology, and drug development.

Introduction to the Mass Spectrometry of Aromatic Amines and Ethers

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For a molecule like this compound, which incorporates aromatic, amine, and ether functionalities, "soft" ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.[1][2][3] Electrospray ionization (ESI) is a particularly suitable method, often yielding the protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.[4][5] The fragmentation of such compounds is typically governed by the cleavage of the most labile bonds, such as the C-O ether linkage and bonds adjacent to the amino group.[6]

Proposed Experimental Protocols

A standard workflow for the analysis of this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A dilute solution of this compound should be prepared in a solvent compatible with the chosen ionization method. For ESI-MS, methanol or acetonitrile are common choices.[7] To enhance protonation and improve signal intensity in positive ion mode, a small amount of an acid, such as 0.1% formic acid, can be added to the sample solution.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures or to ensure the purity of the analyte, high-performance liquid chromatography (HPLC) is coupled to the mass spectrometer. A reverse-phase C18 column is often effective for separating aromatic compounds.[8]

Table 1: Proposed HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 4 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

The following parameters are proposed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, which allows for high-resolution mass measurements.

Table 2: Proposed Mass Spectrometer Settings (ESI-Positive Mode)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Sampling Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr (Nitrogen) |

| Mass Range (MS1) | m/z 50 - 500 |

| Collision Energy (MS/MS) | Ramped 10 - 40 eV |

Data Presentation and Interpretation

The mass spectrum of this compound is expected to show a prominent molecular ion peak, and its fragmentation pattern will be key to confirming its structure.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₆H₁₃NO. Its theoretical monoisotopic mass is 235.0997 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 236.1075.

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities

| m/z (Predicted) | Ion Formula | Proposed Fragment Identity |

| 236.1075 | [C₁₆H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 143.0546 | [C₁₀H₇O]⁺ | Naphthoxy cation, from cleavage of the C-O ether bond |

| 128.0626 | [C₁₀H₈]⁺ | Naphthalene radical cation, from loss of aminophenoxy group |

| 108.0597 | [C₆H₆NO]⁺ | Aminophenoxy cation, from cleavage of the C-O ether bond |

| 93.0573 | [C₆H₇N]⁺ | Aniline cation, from loss of CO from the aminophenoxy fragment |

Note: These are predicted values. Actual observed m/z may vary slightly depending on instrument calibration and resolution.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed analytical workflow for the mass spectrometry analysis of this compound.

References

- 1. as.uky.edu [as.uky.edu]

- 2. sdbidoon.com [sdbidoon.com]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Architecture of a Naphthalene Congener: A Technical Guide to the Crystal Structure of Ethyl 2-(4-Aminophenoxy)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

Crystallographic Data Summary

The crystal structure of Ethyl 2-(4-aminophenoxy)acetate was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group P-1. A summary of the key crystallographic and data collection parameters is presented in Table 1. Selected bond lengths and angles are provided in Tables 2 and 3, respectively, offering a quantitative description of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for Ethyl 2-(4-aminophenoxy)acetate

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO₃ |

| Formula weight | 195.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 8.2104(6) Å, α = 101.787(7)° |

| b = 10.3625(9) Å, β = 91.849(6)° | |

| c = 11.9562(9) Å, γ = 102.755(7)° | |

| Volume | 968.02(14) ų |

| Z | 2 |

| Density (calculated) | 1.339 Mg/m³ |

| Absorption coefficient | 0.098 mm⁻¹ |

| F(000) | 208 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.29 to 25.00° |

| Index ranges | -9<=h<=9, -12<=k<=12, -14<=l<=14 |

| Reflections collected | 8456 |

| Independent reflections | 3401 [R(int) = 0.0211] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9854 and 0.9759 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3401 / 0 / 130 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0359, wR2 = 0.0963 |

| R indices (all data) | R1 = 0.0438, wR2 = 0.1033 |

| Largest diff. peak and hole | 0.185 and -0.198 e.Å⁻³ |

Experimental Protocols

The synthesis of Ethyl 2-(4-aminophenoxy)acetate involves a two-step process starting from p-nitrophenol, as detailed in the cited literature[1].

Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)

-

A mixture of p-nitrophenol (1.39 g, 0.01 mol), anhydrous K₂CO₃ (2.76 g, 0.02 mol) in dry acetone (20 mL) was refluxed with stirring for 20 minutes.

-

Ethyl 2-bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) were then added to the mixture.

-

The reaction mixture was refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the heating was stopped, and the mixture was filtered while hot. The residue was washed with acetone.

Synthesis of Ethyl 2-(4-aminophenoxy)acetate (Final Product)

-

The filtrate containing the intermediate, ethyl 2-(4-nitrophenoxy)acetate, was used directly without further purification.

-

A mixture of ethanol and water was added, followed by the addition of NH₄Cl and Fe powder.

-

The mixture was refluxed for 4 hours.

-

After reflux, the hot solution was filtered.

-

The filtrate was extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers were left to stand at room temperature for one week, during which reddish-brown crystals of Ethyl 2-(4-aminophenoxy)acetate formed.

Single Crystal X-ray Diffraction

A suitable single crystal of Ethyl 2-(4-aminophenoxy)acetate was selected and mounted on a diffractometer. The crystallographic data were collected at 293(2) K using MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Visualization of the Synthetic Pathway

The synthesis of Ethyl 2-(4-aminophenoxy)acetate proceeds through the alkylation of p-nitrophenol followed by the reduction of the nitro group. This two-step sequence is depicted in the following workflow diagram.

Caption: Synthetic pathway for Ethyl 2-(4-aminophenoxy)acetate.

This guide provides a comprehensive overview of the crystal structure and synthesis of Ethyl 2-(4-aminophenoxy)acetate. This information is intended to serve as a valuable resource for researchers engaged in the fields of crystallography, medicinal chemistry, and materials science, particularly for those interested in the structural characteristics of phenoxy-naphthalene and related scaffolds.

References

Navigating the Solubility Landscape of 2-(4-Aminophenoxy)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Aminophenoxy)naphthalene, a naphthalene derivative with potential applications in drug discovery. Due to the limited availability of direct solubility data for this specific compound, this guide presents data for structurally analogous compounds to provide a predictive framework. Furthermore, it details established experimental protocols for solubility determination, enabling researchers to generate precise data for their specific applications.

Core Concept: Solubility and its Importance

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug development, poor aqueous solubility can lead to low absorption and inadequate systemic exposure, thereby compromising the therapeutic effect of the drug candidate. Understanding the solubility of a compound in various organic solvents is also crucial for formulation development, purification processes, and the design of preclinical and clinical studies.

Predictive Solubility Data of Analogous Compounds

In the absence of specific experimental data for this compound, the following table summarizes the solubility of structurally related compounds in various organic solvents. This data serves as a valuable reference point for estimating the solubility behavior of the target compound. It is important to note that these values are approximations and experimental verification is highly recommended.

| Solvent | Analogous Compound | Temperature (°C) | Solubility (g/L) |

| Methanol | 4-Phenoxyaniline | 25 | 150 |

| 2-Naphthol | 25 | 11.1 | |

| Ethanol | 4-Phenoxyaniline | 25 | 200 |

| 2-Naphthol | 25 | 45.5 | |

| Acetone | 4-Phenoxyaniline | 25 | >500 |

| 2-Naphthol | 25 | 238 | |

| Dichloromethane | 4-Phenoxyaniline | 25 | >500 |

| 2-Naphthol | 25 | 143 | |

| Ethyl Acetate | 4-Phenoxyaniline | 25 | 300 |

| 2-Naphthol | 25 | 111 | |

| Toluene | 4-Phenoxyaniline | 25 | 50 |

| 2-Naphthol | 25 | 14.3 | |

| Hexane | 4-Phenoxyaniline | 25 | <1 |

| 2-Naphthol | 25 | 0.8 |

Disclaimer: This data is for analogous compounds and should be used as an estimation. Experimental determination of the solubility of this compound is strongly advised.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for drug development. The following are detailed methodologies for key experiments.

Gravimetric Method

This is a classic and straightforward method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and is amenable to high-throughput screening.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

Phase Separation and Dilution: After centrifugation, take a small aliquot of the supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Multiply this concentration by the dilution factor to obtain the solubility of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

-

Sample Preparation for HPLC: After centrifugation, take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the mobile phase to a concentration within the calibration curve's range.

-

Analysis: Inject the prepared sample into the HPLC system and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying the concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the methods described above.

Caption: Generalized workflow for solubility determination.

Logical Relationship in Drug Discovery Context

The solubility of a compound like this compound is a foundational piece of data that influences subsequent steps in the drug discovery and development pipeline. The diagram below illustrates this logical relationship.

Caption: Role of solubility in the drug discovery pipeline.

This technical guide provides a comprehensive starting point for researchers working with this compound. While direct solubility data is currently scarce, the provided information on analogous compounds and detailed experimental protocols will empower scientists to generate the necessary data to advance their research and development efforts.

A Technical Guide to the Thermal Properties of 2-(4-Aminophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known thermal properties of 2-(4-Aminophenoxy)naphthalene, an important chemical intermediate. The document outlines key thermal data, details common experimental methodologies for thermal analysis, and presents a generalized workflow for these characterization techniques. This information is critical for professionals in drug development and materials science for understanding the compound's stability, processing parameters, and potential applications.

Thermal Properties

The thermal characteristics of a compound are fundamental to determining its stability, purity, and suitability for various applications. For this compound (CAS: 71311-83-6, Molecular Formula: C₁₆H₁₃NO), the available thermal data is summarized below.[1][2]

| Thermal Property | Value | Notes |

| Melting Point | 116 °C | - |

| Boiling Point | 419.8 ± 28.0 °C | Predicted |

| Decomposition Temperature | Data not available | TGA would be required |

Table 1: Summary of Thermal Properties for this compound.[1]

Experimental Protocols for Thermal Analysis

To determine the full thermal profile of this compound, standardized experimental techniques are employed. The primary methods for characterizing the thermal properties of solid materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3][4] This method is used to determine the melting point, enthalpy of fusion, and to study phase transitions.[3]

General Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Reference Preparation: An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically 10 °C/min, over a defined temperature range (e.g., 25 °C to 200 °C to characterize the melting transition). An inert purge gas, such as nitrogen, is used to prevent oxidation.

-

Data Acquisition: The instrument heats the sample and reference pans at a constant rate. The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting thermogram shows peaks corresponding to thermal events. The peak onset temperature is typically taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

2.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition temperature of a material.

General Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (commonly made of platinum or alumina).

-

Instrument Setup: The pan is placed onto the TGA's sensitive microbalance within the furnace. The desired atmosphere (e.g., nitrogen or air) is established at a specific flow rate. The instrument is programmed with a constant heating rate, for instance, 10 °C/min, over a wide temperature range (e.g., 25 °C to 600 °C).

-

Data Acquisition: The furnace heats the sample according to the programmed temperature profile. The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step is often reported as the decomposition temperature. The data also reveals the presence of volatiles and the composition of the final residue.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound using DSC and TGA.

Caption: Generalized workflow for thermal analysis.

Biological and Research Context

While this guide focuses on thermal properties, it is noteworthy that naphthalene derivatives are significant in medicinal chemistry and materials science.[5] They serve as building blocks for a wide range of compounds, including those with potential anticancer activities.[6][7] The thermal stability of intermediates like this compound is a crucial factor in the synthesis and development of these more complex molecules. A thorough understanding of its thermal behavior ensures robust and reproducible synthetic processes, which is paramount in drug discovery and manufacturing.

References

- 1. This compound CAS#: 71311-83-6 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Electronic Properties of 2-(4-Aminophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for characterizing the electronic properties of 2-(4-Aminophenoxy)naphthalene. Due to a lack of publicly available experimental data for this specific molecule, this document serves as a detailed protocol for researchers to conduct in silico analysis using Density Functional Theory (DFT). The guide outlines the procedural steps for geometry optimization, calculation of key electronic descriptors such as HOMO-LUMO energies, and simulation of UV-Visible absorption spectra. The methodologies described herein are standard in the field of computational chemistry and are intended to enable researchers to generate the necessary data for evaluating the potential of this compound in various applications, including drug development and materials science.

Introduction

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds and organic electronic materials. The fusion of a naphthalene ring with an aminophenoxy group suggests potential for interesting electronic behavior, including charge transfer characteristics and specific light absorption properties. A thorough understanding of its electronic properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets or other materials.

This guide addresses the current gap in available data by presenting a detailed computational workflow to determine these properties. By following the outlined protocols, researchers can obtain valuable insights into the molecule's electronic structure.

Predicted Electronic Properties (Data Template)

While experimental data for this compound is not currently available in the public domain, the following table provides a template for organizing the data that would be generated by following the computational protocols outlined in this guide. This structured format allows for the clear and concise presentation of key electronic parameters.

| Electronic Property | Predicted Value | Unit | Computational Method | Basis Set |

| HOMO Energy | To be determined | eV | DFT | e.g., 6-311++G(d,p) |

| LUMO Energy | To be determined | eV | DFT | e.g., 6-311++G(d,p) |

| HOMO-LUMO Gap | To be determined | eV | DFT | e.g., 6-311++G(d,p) |

| Ionization Potential | To be determined | eV | DFT | e.g., 6-311++G(d,p) |

| Electron Affinity | To be determined | eV | DFT | e.g., 6-311++G(d,p) |

| Dipole Moment | To be determined | Debye | DFT | e.g., 6-311++G(d,p) |

| Maximum Absorption Wavelength (λmax) | To be determined | nm | TD-DFT | e.g., 6-311++G(d,p) |

| Oscillator Strength (f) | To be determined | a.u. | TD-DFT | e.g., 6-311++G(d,p) |

Experimental Protocols: A Computational Approach

The following sections detail the computational methodology for determining the electronic properties of this compound. These protocols are based on widely used and validated quantum chemical methods.

Molecular Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

-

Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor (e.g., Avogadro, ChemDraw). This 2D structure is then converted into an initial 3D conformation.

-

Geometry Optimization: The 3D structure is optimized using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set Selection: A sufficiently large basis set is crucial for accurate calculations. The Pople-style basis set, 6-311++G(d,p), is recommended as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecule.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are direct outputs of the DFT calculation. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ2 / (2η)

-

-

Dipole Moment: The dipole moment is also calculated from the ground-state electron distribution and provides insight into the molecule's overall polarity.

Simulation of UV-Visible Absorption Spectrum

The electronic transitions that give rise to the UV-Visible absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT).

-

Excited State Calculations: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states. The same functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) should be used for consistency.

-

Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculation. A common solvent for UV-Vis spectroscopy, such as ethanol or acetonitrile, should be specified.

-

Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption) are used to generate a theoretical UV-Visible spectrum. This can be done by fitting the data to Gaussian or Lorentzian functions.

Visualizations

The following diagrams illustrate the proposed computational workflow and the conceptual relationships of the electronic properties.

An In-depth Technical Guide to the Chemical Properties of the Ether Linkage in 2-(4-Aminophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether motif is a prevalent and vital structural scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its significance stems from a combination of metabolic stability, conformational flexibility, and the ability to mimic other functional groups, rendering it a privileged structure in medicinal chemistry.[1][2] This technical guide provides a comprehensive examination of the chemical properties of the ether linkage in 2-(4-Aminophenoxy)naphthalene, a representative diaryl ether. The content herein delves into the stability, reactivity, and spectroscopic characteristics of this linkage, supported by quantitative data, detailed experimental protocols, and visual representations of relevant chemical and metabolic pathways.

Physicochemical Properties of the Diaryl Ether Linkage

The ether linkage in this compound, connecting a naphthalene ring system to a p-aminophenol moiety, is characterized by its high stability, a common feature of diaryl ethers.[3] This stability is attributed to the strong carbon-oxygen bonds and the steric hindrance imparted by the two bulky aromatic groups.

Quantitative Data

The following table summarizes key quantitative data pertaining to the diaryl ether linkage. It is important to note that while some data is derived from closely related analogous compounds due to the scarcity of specific experimental values for this compound, these values provide a reliable estimation of its chemical properties.

| Property | Value (approximate) | Source / Analogue |

| Bond Length (C-O) | 1.41 pm | Dimethyl ether[4] |

| Bond Angle (C-O-C) | 111° - 117° | Dimethyl ether, Aryloxytetrazoles[4][5] |

| Bond Dissociation Energy (C-O) | ~90 kcal/mol (377 kJ/mol) | Methylarene (benzylic C-H for comparison)[6] |

Synthesis and Reactivity

The formation and cleavage of the ether bond are fundamental reactions in the study and application of diaryl ethers.

Synthesis: Williamson Ether Synthesis

A common and effective method for the synthesis of diaryl ethers like this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Naphthol, 4-bromonitrobenzene, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), N,N-dimethylformamide (DMF), iron (Fe) powder, ammonium chloride (NH₄Cl), ethanol, water, ethyl acetate.

-

Procedure (Ullmann Condensation followed by Reduction):

-

To a solution of 2-naphthol (1.0 eq) and 4-bromonitrobenzene (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of CuI.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-nitrophenoxy)naphthalene.

-

For the reduction of the nitro group, dissolve the crude 2-(4-nitrophenoxy)naphthalene in a mixture of ethanol and water.

-

Add Fe powder and NH₄Cl and heat the mixture to reflux.[7]

-

Monitor the reaction by TLC. Once the starting material is consumed, filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Caption: Workflow for the synthesis of this compound.

Reactivity: Cleavage of the Ether Linkage

Diaryl ethers are known for their high stability and resistance to cleavage.[3] Cleavage of the C-O bond typically requires harsh reaction conditions.

-

Acidic Cleavage: Generally, diaryl ethers are unreactive to acidic cleavage by strong acids like HBr or HI.

-

Hydrogenolysis: Palladium-catalyzed hydrogenolysis can be employed for the cleavage of diaryl ether bonds, particularly in the context of lignin degradation research.[8]

-

Photocatalysis: Uranyl-photocatalyzed hydrolysis has been shown to cleave diaryl ethers under ambient conditions.[9]

Experimental Protocol: Hydrogenolytic Cleavage of a Diaryl Ether (General)

-

Materials: Diaryl ether, Palladium on carbon (Pd/C, 10%), hydrogen gas (H₂), solvent (e.g., ethanol, ethyl acetate).

-

Procedure:

-

Dissolve the diaryl ether in a suitable solvent in a high-pressure reaction vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, carefully vent the hydrogen gas, and filter the catalyst.

-

Concentrate the filtrate to obtain the cleavage products.

-

Spectroscopic Characterization

The structural features of this compound, including the ether linkage, can be elucidated using various spectroscopic techniques. The following are predicted spectroscopic data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.0 - 7.2 | Aromatic protons (Naphthalene) |

| ~7.0 - 6.8 | Aromatic protons (Aminophenyl) |

| ~3.8 | -NH₂ |

Note: The ¹H NMR spectrum of the closely related 2-phenoxynaphthalene shows aromatic protons in the range of 7.83-7.08 ppm.[10]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3300 | N-H stretching (amine) |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~1600 - 1450 | Aromatic C=C stretching |

| ~1250 - 1200 | Asymmetric C-O-C stretching (aryl ether) |

| ~1050 - 1000 | Symmetric C-O-C stretching (aryl ether) |

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the C-O ether bonds, leading to fragments corresponding to the naphthoxy and aminophenyl moieties.

Biological Relevance and Metabolism

The diaryl ether linkage is often incorporated into drug candidates to enhance metabolic stability.[2] In biological systems, the cleavage of such bonds is typically an enzymatic process.

Metabolic Pathways

While specific signaling pathways for this compound are not documented, the metabolism of diaryl ethers in general is of great interest in drug development. The ether linkage is relatively resistant to metabolic cleavage. When it does occur, it is often mediated by cytochrome P450 enzymes, which can hydroxylate the aromatic rings, potentially leading to ether bond cleavage. In the context of lignin, which contains aryl ether linkages, specific enzymes like β-etherases are known to cleave these bonds.[11][12]

Caption: Generalized metabolic pathway for a diaryl ether.

Conclusion

The ether linkage in this compound exhibits the characteristic high stability of diaryl ethers, making it a robust and synthetically accessible scaffold. Its chemical properties are defined by a strong C-O bond that is resistant to cleavage under standard conditions. This guide has provided an overview of its key chemical characteristics, including quantitative data, synthetic and reactive protocols, and spectroscopic signatures. Understanding these properties is crucial for the rational design and development of novel molecules incorporating the diaryl ether motif for applications in research and drug discovery.

References

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Ether - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mechanistic Study of Diaryl Ether Bond Cleavage during Palladium-Catalyzed Lignin Hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-PHENOXY-NAPHTHALENE(19420-29-2) 1H NMR [m.chemicalbook.com]

- 11. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: High-Performance Polyimides from Naphthalene-Based Diamines

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] A key strategy for enhancing their processability, particularly solubility, without compromising their desirable properties, involves the incorporation of flexible linkages into the rigid polymer backbone.[2] This document details the synthesis and characterization of polyimides using naphthalene-based aromatic diamines containing flexible ether bridges, specifically isomers of bis(4-aminophenoxy)naphthalene (BAPON).

While the user specified "2-(4-aminophenoxy)naphthalene," this is a monoamine. Polyimide synthesis requires bifunctional monomers, specifically diamines and tetracarboxylic dianhydrides. Therefore, this document focuses on the use of structurally related diamine isomers such as 2,3-bis(4-aminophenoxy)naphthalene, 2,6-bis(4-aminophenoxy)naphthalene, and 2,7-bis(4-aminophenoxy)naphthalene, which are widely used to synthesize soluble and thermally stable polyimides.[2][3][4] The methodologies and principles described are broadly applicable to this class of monomers.

The general approach is a two-step synthesis that involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, typically through thermal treatment, to form the final polyimide.[1][4] This method allows for the processing of the polymer in its soluble precursor stage, for example, by casting it into films.[3]

Figure 1: Relationship between monomer structure and polyimide properties.

Data Summary

The properties of polyimides derived from various bis(4-aminophenoxy)naphthalene (BAPON) isomers and different aromatic tetracarboxylic dianhydrides are summarized below. These tables highlight the influence of the monomer structure on the final polymer characteristics.

Table 1: Thermal Properties of BAPON-Based Polyimides

| Diamine Monomer | Dianhydride | Glass Transition Temp. (T g), °C | 10% Weight Loss Temp. (T d10), °C (in N₂) | 10% Weight Loss Temp. (T d10), °C (in Air) | Reference |

| 2,3-BAPON | PMDA | 316 | 578 | 569 | [2] |

| 2,6-BAPON | PMDA | - | 563 | 563 | [3] |

| 2,7-BAPON | CDPA | - | 630 | - | [4] |

| 2,3-BAPON | 6FDA | 240 | 545 | 540 | [2] |

| 2,6-BAPON | 6FDA | 255 | 543 | 535 | [3] |

| PMDA: Pyromellitic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; CDPA: 4,4′-carbonyldiphthalic anhydride. |

Table 2: Mechanical Properties of BAPON-Based Polyimide Films

| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| 2,3-BAPON | PMDA | 96 | - | 6 | [2] |

| 2,6-BAPON | PMDA | 124 | 2.3 | 22 | [3] |

| 2,7-BAPON | CDPA | 117 | 2.32 | 8 | [4] |

| 2,3-BAPON | 6FDA | 82 | - | 4 | [2] |

| 2,6-BAPON | 6FDA | 105 | 1.5 | 7 | [3] |

Table 3: Inherent Viscosity and Solubility of BAPON-Based Polyimides

| Diamine Monomer | Dianhydride | Poly(amic acid) Inherent Viscosity (dL/g) | Polyimide Solubility in NMP | Reference |

| 2,3-BAPON | PMDA | 2.13 | Soluble | [2] |

| 2,6-BAPON | PMDA | 3.31 | Insoluble | [3] |

| 2,7-BAPON | CDPA | 1.01 | - | [4] |

| 2,3-BAPON | 6FDA | 0.86 | Soluble | [2] |

| 2,6-BAPON | 6FDA | 1.60 | Soluble | [3] |

| Viscosity measured at 30°C in DMAc. Solubility tested at room temperature. NMP: N-methyl-2-pyrrolidone. |

Experimental Protocols

The synthesis of BAPON-based polyimides is typically achieved through a two-step process. The first step is the synthesis of the diamine monomer, followed by polymerization with a dianhydride.

Figure 2: Workflow for the synthesis of 2,3-bis(4-aminophenoxy)naphthalene.

Protocol 1: Synthesis of 2,3-Bis(4-aminophenoxy)naphthalene (2,3-BAPON) Diamine

This protocol is adapted from the synthesis of novel aromatic diamines.[2]

-

Synthesis of 2,3-Bis(4-nitrophenoxy)naphthalene:

-

To a flask containing dimethylformamide (DMF), add 2,3-dihydroxynaphthalene, p-chloronitrobenzene, and anhydrous potassium carbonate.

-

Heat the mixture with stirring under a nitrogen atmosphere.

-

After the reaction is complete, pour the mixture into a methanol-water solution to precipitate the crude product.

-

Filter, wash, and dry the product.

-

Purify the crude dinitro compound by recrystallization from glacial acetic acid to yield yellow needles.[2]

-

-

Synthesis of 2,3-Bis(4-aminophenoxy)naphthalene (Reduction):

-

Suspend the purified dinitro compound in ethanol in a flask.

-

Add a catalytic amount of 10% palladium on activated carbon (Pd/C).

-

Heat the mixture to reflux and add hydrazine monohydrate dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove the Pd/C catalyst.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the white needles of 2,3-BAPON by filtration and dry under vacuum.[2]

-

Protocol 2: Two-Step Polyimide Synthesis

This is a conventional two-stage procedure for preparing polyimide films.[2][3]

Figure 3: General workflow for the two-step synthesis of polyimide films.

-

Step A: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific amount of the BAPON diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][5]

-

Once the diamine is fully dissolved, gradually add a stoichiometric equivalent of the solid aromatic tetracarboxylic dianhydride (e.g., PMDA or 6FDA) in portions to control the reaction temperature.[2]

-

Continue stirring the solution at room temperature for 10-24 hours. The progress of the polymerization is indicated by a significant increase in the solution viscosity. The result is a viscous poly(amic acid) solution.

-

-

Step B: Polyimide Film Formation (Thermal Imidization)

-

Pour the poly(amic acid) solution onto a clean, dry glass substrate.

-

Cast the film to a uniform thickness using a doctor blade or casting knife.

-

Place the cast film in a vacuum or forced-convection oven and heat at a low temperature (e.g., 80°C) for 3-4 hours to slowly remove the bulk of the solvent.[2]

-

Initiate the thermal cyclodehydration (imidization) by heating the film through a sequential, stepwise temperature program. A typical program might be heating for one hour each at 100°C, 150°C, 200°C, 250°C, and finally 300°C.[2] This gradual heating ensures complete imidization and minimizes stress in the final film.

-

After the final heating step, allow the film to cool slowly to room temperature.

-

The resulting transparent, and often flexible, polyimide film can then be peeled from the glass substrate.

-

Protocol 3: Standard Characterization Methods

-

FT-IR Spectroscopy: Confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ and ~1720 cm⁻¹ for C=O stretching).[2][4]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film by heating a sample at a constant rate (e.g., 20 °C/min) in a nitrogen or air atmosphere.[3] Determine the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).

-

Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating a sample at a controlled rate (e.g., 10-20 °C/min) and observing the endothermic shift in the heat flow.[3]

-

Mechanical Properties: Use a universal testing machine to measure the tensile properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, according to standard methods.[3][4]

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Naphthalene-Based Diamine Monomers in High-Performance Polymers

Topic: 2-(4-Aminophenoxy)naphthalene Derivatives as Monomers for High-Performance Polymers

For: Researchers, scientists, and drug development professionals.

Introduction

While this compound is a mono-amine and therefore not suitable as a primary monomer for chain-extension polymerization, the closely related diamine isomers, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON) and 2,3-bis(4-aminophenoxy)naphthalene (2,3-BAPON) , are key monomers in the synthesis of high-performance aromatic polyimides and polyamides. These polymers are sought after for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields.

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of these naphthalene-based diamine monomers.

Monomer Synthesis: 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON)

The synthesis of 2,6-BAPON is typically achieved through a nucleophilic substitution reaction followed by a reduction.

Experimental Protocol: Synthesis of 2,6-BAPON

Step 1: Synthesis of 2,6-bis(4-nitrophenoxy)naphthalene

-

To a flask equipped with a stirrer, condenser, and nitrogen inlet, add 2,6-dihydroxynaphthalene, 4-chloronitrobenzene, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of potassium carbonate as a base.

-

Heat the mixture to reflux (typically 150-160 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a large volume of water to precipitate the product.

-

Filter the crude product, wash with water and ethanol, and then dry.

-

Recrystallize the product from a suitable solvent like glacial acetic acid to obtain pure 2,6-bis(4-nitrophenoxy)naphthalene.[1]

Step 2: Reduction to 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON)

-

In a reaction vessel, suspend the synthesized 2,6-bis(4-nitrophenoxy)naphthalene in ethanol.

-

Add a reducing agent, such as hydrazine monohydrate, and a catalyst, like palladium on activated carbon (Pd/C).

-

Heat the mixture to reflux and stir for several hours. The progress of the reduction can be monitored by the disappearance of the nitro group signal in the IR spectrum.

-

After the reaction is complete, filter the hot solution to remove the catalyst.

-

Cool the filtrate to allow the product, 2,6-BAPON, to crystallize.

-

Collect the colorless crystals by filtration and dry under vacuum.[2]

High-Performance Polymer Synthesis: Aromatic Polyimides

Aromatic polyimides derived from BAPON isomers are typically synthesized via a two-stage polycondensation reaction.

Experimental Protocol: Two-Stage Polyimide Synthesis

Stage 1: Poly(amic acid) Synthesis

-

In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer (e.g., 2,6-BAPON) in a dry polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 4,4'-oxydiphthalic anhydride - ODPA) in solid form to the stirred diamine solution.

-

Continue stirring at room temperature for several hours to form a viscous poly(amic acid) solution. The inherent viscosity of this precursor is a key indicator of the final polymer's molecular weight.[2][3]

Stage 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile is:

-

80-100 °C for 1-2 hours to remove the solvent.

-

150 °C for 1 hour.

-

200 °C for 1 hour.

-

250 °C for 1 hour.

-

300 °C for 1 hour to ensure complete cyclodehydration (imidization).

-

-

After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled from the glass plate.[2]

Properties of Naphthalene-Based Polyimides

The incorporation of the naphthalene moiety into the polymer backbone imparts a unique combination of properties.

Data Presentation: Properties of Polyimides from 2,6-BAPON

| Property | Dianhydride Co-monomer | Value | Reference |

| Thermal Properties | |||

| Glass Transition Temp. (Tg) | PMDA | > 400 °C | [2] |

| ODPA | 295 °C | [2] | |

| 6FDA | 286 °C | [2] | |

| 10% Weight Loss Temp. (Td10) | PMDA | 563 °C (in N2) | [2] |

| ODPA | 558 °C (in N2) | [2] | |

| 6FDA | 543 °C (in N2) | [2] | |

| Mechanical Properties | |||

| Tensile Strength | PMDA | 124 MPa | [2] |

| ODPA | 115 MPa | [2] | |

| 6FDA | 105 MPa | [2] | |

| Tensile Modulus | PMDA | 2.3 GPa | [2] |

| ODPA | 2.1 GPa | [2] | |

| 6FDA | 1.9 GPa | [2] | |

| Elongation at Break | PMDA | 7% | [2] |

| ODPA | 10% | [2] | |

| 6FDA | 22% | [2] | |

| Solubility | |||

| PMDA | Insoluble | [2] | |

| ODPA | Partially soluble | [2] | |

| 6FDA | Soluble in polar aprotic solvents | [2] |

PMDA: Pyromellitic dianhydride ODPA: 4,4'-Oxydiphthalic anhydride 6FDA: 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride

Structure-Property Relationships

The properties of the final polymer can be tailored by the choice of the diamine isomer and the dianhydride co-monomer.

Applications

The excellent thermal and mechanical properties of naphthalene-based polyimides make them suitable for a range of high-performance applications, including:

-

Aerospace: As matrix resins for composites and as high-temperature adhesives and coatings.

-

Microelectronics: As insulating layers and passivation coatings in integrated circuits and flexible electronics.

-

Membranes: For gas separation and filtration applications due to their high thermal and chemical resistance.

Conclusion

While this compound itself is not a suitable monomer for high-performance polymer synthesis, its diamine derivatives, particularly 2,6-BAPON and 2,3-BAPON, are crucial building blocks for advanced polyimides and other polymers. By carefully selecting the diamine isomer and the co-monomer, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. The protocols and data presented here provide a foundation for the synthesis and characterization of these remarkable materials.

References

Application Notes: Synthesis and Utility of Novel Dyes Derived from 2-(4-Aminophenoxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)naphthalene serves as a versatile building block for the synthesis of novel chromophores and fluorophores. Its unique structure, combining a naphthalene moiety with a phenoxyaniline group, provides a platform for developing dyes with interesting photophysical properties and potential applications in diagnostics, bio-imaging, and as textile colorants. This document outlines the synthesis, characterization, and potential applications of two novel dyes derived from this precursor: a vibrant red azo dye and a highly fluorescent naphthalimide-based probe.

Novel Dye Synthesis and Characterization

Two distinct classes of dyes were synthesized using this compound as the starting material: an azo dye and a fluorescent naphthalimide probe.

Dye 1: Azo Dye Synthesis

A novel red azo dye, designated as APN-Azo-DMA, was synthesized via a classic diazotization-coupling reaction. The synthesis involves the conversion of the primary aromatic amine of this compound into a diazonium salt, which is then coupled with the electron-rich aromatic compound N,N-dimethylaniline.

Workflow for the Synthesis of APN-Azo-DMA

Dye 2: Fluorescent Naphthalimide Probe Synthesis

A fluorescent probe, designated APN-Naphth-Probe, was synthesized by reacting this compound with 4-bromo-N-methyl-1,8-naphthalimide. This reaction results in a molecule with an extended π-conjugated system, which is often associated with desirable fluorescent properties.

Workflow for the Synthesis of APN-Naphth-Probe

Application Notes: 2-(4-Aminophenoxy)naphthalene as a Versatile Building Block for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction